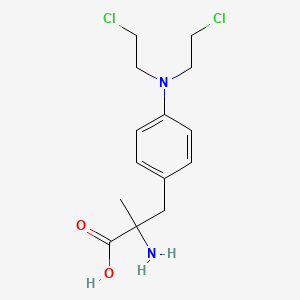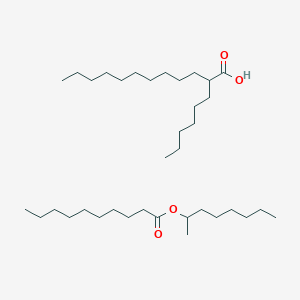
2-Octyl decanoic acid/2-hexyl dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl decanoic acid and 2-hexyl dodecanoic acid are branched-chain carboxylic acids. These compounds are known for their unique structural properties, which make them valuable in various industrial and scientific applications. They are often used as intermediates in the synthesis of other complex molecules and have applications in fields such as chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-octyl decanoic acid and 2-hexyl dodecanoic acid typically involves the esterification of the corresponding alcohols with decanoic acid and dodecanoic acid, respectively. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods
Industrial production of these compounds may involve more efficient catalytic processes, such as using solid acid catalysts to facilitate the esterification reaction. This method reduces the need for corrosive liquid acids and allows for easier separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl decanoic acid and 2-hexyl dodecanoic acid undergo various chemical reactions, including:
Oxidation: These acids can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these acids into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Octyl decanoic acid and 2-hexyl dodecanoic acid have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: These compounds can be used in the study of lipid metabolism and as model compounds for studying the behavior of fatty acids in biological systems.
Industry: These acids are used in the production of lubricants, surfactants, and plasticizers
Mécanisme D'action
The mechanism by which 2-octyl decanoic acid and 2-hexyl dodecanoic acid exert their effects depends on their specific application. In biological systems, they may interact with lipid membranes, influencing membrane fluidity and permeability. They can also act as substrates for enzymes involved in lipid metabolism, affecting various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isostearic Acid: Similar in structure but with different branching patterns.
2-Hexyldecanoic Acid: Another branched-chain carboxylic acid with similar properties.
Stearic Acid: A straight-chain carboxylic acid with different physical and chemical properties
Uniqueness
2-Octyl decanoic acid and 2-hexyl dodecanoic acid are unique due to their specific branching patterns, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C36H72O4 |
|---|---|
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
2-hexyldodecanoic acid;octan-2-yl decanoate |
InChI |
InChI=1S/2C18H36O2/c1-4-6-8-10-11-12-14-16-18(19)20-17(3)15-13-9-7-5-2;1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,4-16H2,1-3H3;17H,3-16H2,1-2H3,(H,19,20) |
Clé InChI |
CKFZZEAKUNAYHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCC)C(=O)O.CCCCCCCCCC(=O)OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
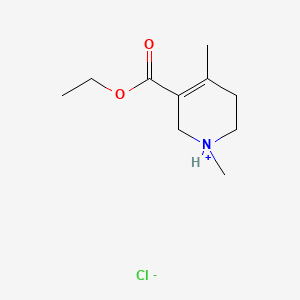
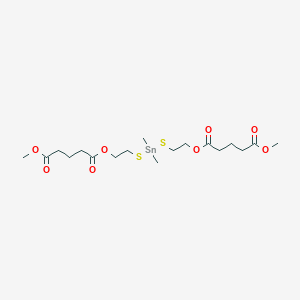
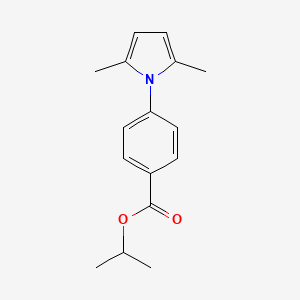
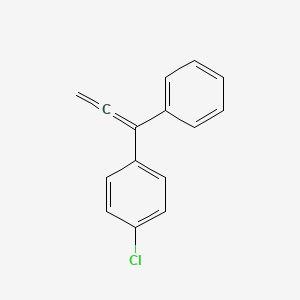
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
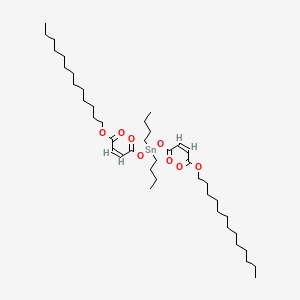
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
